molecular formula C19H23N3 B6446119 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline CAS No. 2549019-42-1

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline

Cat. No. B6446119
CAS RN: 2549019-42-1
M. Wt: 293.4 g/mol
InChI Key: QDFTTXIRDWQRCF-UHFFFAOYSA-N
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Description

The compound “2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline” is a complex organic molecule. It contains an octahydrocyclopenta[c]pyrrol-2-yl moiety, which is a type of cyclic structure . This compound is related to a class of molecules known as oxazolidinones, which have been studied for their antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . Another method involves the Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple cyclic structures. The octahydrocyclopenta[c]pyrrol-2-yl moiety is a type of cyclic structure . The exact structure would depend on the specific substituents present on the molecule.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential uses. For example, given the antibacterial activity of related compounds , it could be interesting to study whether this compound also has antibacterial activity. Further studies could also investigate its potential uses in other areas, such as in the development of new materials or in other areas of chemistry.

properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-2-7-18-14(4-1)8-9-19(20-18)22-12-17(13-22)21-10-15-5-3-6-16(15)11-21/h1-2,4,7-9,15-17H,3,5-6,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFTTXIRDWQRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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